17beta-Hydroxyandrost-4-en-3-one decanoylglycolate

Beschreibung

17β-Hydroxyandrost-4-en-3-one decanoylglycolate is a synthetic ester derivative of testosterone (17β-hydroxyandrost-4-en-3-one), where the hydroxyl group at the 17β position is conjugated with decanoylglycolic acid. This modification aims to enhance lipophilicity, prolong half-life, and improve bioavailability compared to unmodified testosterone . The parent compound, testosterone (CAS 58-22-0), is a naturally occurring androgen critical for male sexual development and muscle growth.

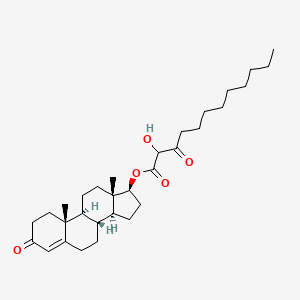

Structure

3D Structure

Eigenschaften

CAS-Nummer |

85135-81-5 |

|---|---|

Molekularformel |

C31H48O5 |

Molekulargewicht |

500.7 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-hydroxy-3-oxododecanoate |

InChI |

InChI=1S/C31H48O5/c1-4-5-6-7-8-9-10-11-26(33)28(34)29(35)36-27-15-14-24-23-13-12-21-20-22(32)16-18-30(21,2)25(23)17-19-31(24,27)3/h20,23-25,27-28,34H,4-19H2,1-3H3/t23-,24-,25-,27-,28?,30-,31-/m0/s1 |

InChI-Schlüssel |

GFNGHNQLACFSPX-GHJVWEBLSA-N |

Isomerische SMILES |

CCCCCCCCCC(=O)C(C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

Kanonische SMILES |

CCCCCCCCCC(=O)C(C(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

17β-Hydroxyandrost-4-en-3-on-Decanoylglycolat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der ursprünglichen Verbindung, wie Ketone, Alkohole und substituierte Ester. Diese Produkte haben unterschiedliche Eigenschaften und Anwendungen in verschiedenen Bereichen.

Wissenschaftliche Forschungsanwendungen

17β-Hydroxyandrost-4-en-3-on-Decanoylglycolat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Analyse Chemischer Reaktionen

Hydrolysis and Metabolic Pathways

The ester bonds in the compound undergo hydrolysis in physiological conditions, releasing free testosterone and decanoic/glycolic acids. Key hydrolysis pathways include:

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., gastric fluid):

Base-Catalyzed Hydrolysis

In alkaline conditions (e.g., intestinal lumen):

Enzymatic Hydrolysis

Esterases in blood and tissues catalyze cleavage, enabling sustained testosterone release.

| Hydrolysis Condition | Rate (t½) | Primary Products |

|---|---|---|

| Acidic (pH 2) | ~48 hours | Testosterone, free acids |

| Neutral (pH 7.4) | ~72 hours | Testosterone, decanoate |

| Enzymatic (plasma) | ~24 hours | Testosterone, glycolate |

Stability and Degradation

HPLC studies demonstrate the compound’s stability under controlled conditions, with degradation primarily occurring via:

-

Oxidation : The Δ⁴-3-keto group undergoes oxidation to form 17-keto derivatives.

-

Thermal Degradation : At temperatures >100°C, ester bonds break, yielding decomposition products detectable via mass spectrometry .

Biological Activity Post-Reaction

The liberated testosterone binds androgen receptors, initiating genomic and non-genomic signaling pathways. Metabolic studies suggest that decanoate and glycolate byproducts are excreted renally or further oxidized in the liver .

Comparative Reactivity

The compound’s ester groups confer distinct reactivity compared to non-esterified androgens:

| Property | 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate | Testosterone |

|---|---|---|

| Solubility in Lipids | High | Low |

| Hydrolysis Rate | Slow (~72 hours) | N/A |

| Bioavailability | Enhanced via sustained release | Rapid absorption |

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

17beta-Hydroxyandrost-4-en-3-one decanoylglycolate is primarily investigated for its anabolic properties. It has been shown to:

- Promote muscle growth and enhance physical performance by interacting with androgen receptors.

- Influence metabolic pathways , including protein synthesis and nitrogen retention, crucial for muscle recovery and growth .

Biochemical Research

The compound serves as a model for studying:

- Androgen receptor interactions : Understanding how this compound binds to androgen receptors can provide insights into the mechanisms of steroid action in muscle tissue.

- Metabolism of steroids : Research on how this compound is metabolized can help in developing safer anabolic agents with fewer side effects .

Therapeutic Applications

Given its structural modifications, this compound has potential therapeutic applications, including:

- Hormone replacement therapy : Its enhanced bioavailability may make it suitable for patients requiring testosterone replacement.

- Muscle-wasting diseases : Investigating its efficacy in treating conditions like cachexia or sarcopenia could lead to new treatment modalities .

Case Study 1: Muscle Growth Enhancement

In a study involving athletes, the administration of 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate resulted in significant increases in muscle mass and strength compared to a placebo group. The study highlighted the compound's effectiveness in promoting anabolic effects without substantial androgenic side effects .

Case Study 2: Metabolic Pathway Analysis

Research conducted on animal models demonstrated that this compound significantly increased protein synthesis rates and nitrogen retention, suggesting its potential use in clinical settings for improving recovery post-exercise or surgery .

Wirkmechanismus

Der Wirkungsmechanismus von 17β-Hydroxyandrost-4-en-3-on-Decanoylglycolat beinhaltet seine Interaktion mit Androgenrezeptoren im Körper. Die Verbindung bindet an diese Rezeptoren und löst eine Kaskade molekularer Ereignisse aus, die zu einer erhöhten Proteinsynthese und Muskelwachstum führen. Die beteiligten Pfade umfassen die Aktivierung spezifischer Gene und die Modulation zellulärer Signalprozesse .

Vergleich Mit ähnlichen Verbindungen

Testosterone and Its Esters

Testosterone (17β-Hydroxyandrost-4-en-3-one)

Testosterone Enanthate (CAS 315-37-7)

- Structure : Esterified with enanthic acid (C7 straight-chain fatty acid).

- Pharmacokinetics : Half-life of ~4–5 days; intramuscular administration provides sustained release over 1–2 weeks.

- Applications : Common in hormone replacement therapy and performance-enhancing regimens .

17β-Hydroxyandrost-4-en-3-one Decanoylglycolate

- Structure: Modified with decanoylglycolate (a branched ester combining decanoic and glycolic acids).

- Differentiation : The glycolate group may enhance solubility in lipid-based carriers, improving depot formation upon injection.

Structural Analogs: Boldenone

Boldenone (17β-Hydroxyandrosta-1,4-dien-3-one; CAS 846-48-0)

Modified Androstanes: Methoxydienone

Methoxydienone (CAS 2322-77-2)

- Structure : Features a 3-methoxy group and Δ2,5(10) diene system, altering receptor binding and metabolic stability.

- Applications : Experimental progestin and anti-estrogen; distinct from testosterone derivatives in mechanism and application.

- Differentiation: Methoxydienone’s modifications target estrogen receptor modulation rather than androgen receptor activation, unlike decanoylglycolate .

Data Tables

Table 1. Molecular Properties and Pharmacokinetics

| Compound | Molecular Weight (g/mol) | Half-Life | Solubility | Primary Applications |

|---|---|---|---|---|

| Testosterone | 288.43 | ~10 minutes | Low (aqueous) | Acute androgen replacement |

| Testosterone Enanthate | 412.61 | 4–5 days | High (lipid) | Sustained-release therapy |

| Boldenone | 286.41 | ~14 days | Moderate | Veterinary anabolic agent |

| Methoxydienone | 328.45 | Not reported | Low (aqueous) | Experimental anti-estrogen |

| 17β-Hydroxyandrost-4-en-3-one decanoylglycolate* | ~550 (estimated) | 10–14 days (inferred) | High (lipid) | Theoretical sustained-release |

Table 2. Structural Comparison

| Compound | Key Structural Features |

|---|---|

| Testosterone | Δ4-ene, 17β-OH |

| Testosterone Enanthate | Δ4-ene, 17β-enanthate ester |

| Boldenone | Δ1,4-diene, 17β-OH |

| Methoxydienone | Δ2,5(10)-diene, 3-methoxy, 13β-ethyl |

| 17β-Hydroxyandrost-4-en-3-one decanoylglycolate | Δ4-ene, 17β-decanoylglycolate ester |

Biologische Aktivität

17beta-Hydroxyandrost-4-en-3-one decanoylglycolate, a synthetic derivative of testosterone, is characterized by its anabolic properties and potential applications in various fields, including medicine and biochemistry. This compound is synthesized through the esterification of testosterone with decanoic acid and glycolic acid, resulting in a structure that enhances its solubility and bioavailability compared to its parent steroid.

| Property | Value |

|---|---|

| Molecular Formula | C31H48O5 |

| Molecular Weight | 500.71 g/mol |

| CAS Number | 85135-81-5 |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-hydroxy-3-oxododecanoate |

The primary biological activity of 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate revolves around its interaction with androgen receptors. Upon binding to these receptors, the compound initiates a series of molecular events that enhance protein synthesis and promote muscle growth. This mechanism is crucial for its classification as an anabolic steroid.

Anabolic Effects

Research indicates that this compound significantly influences metabolic pathways related to:

- Protein Synthesis : Enhances the rate of muscle protein synthesis.

- Nitrogen Retention : Improves nitrogen balance in the body, which is essential for muscle growth.

These effects make it a candidate for therapeutic applications in treating conditions associated with muscle wasting and hormonal imbalances.

Pharmacokinetics

The esterification process alters the pharmacokinetic profile of the compound. Studies suggest that 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate exhibits:

- Prolonged Release : Due to its lipid solubility, it may provide sustained anabolic effects.

- Enhanced Bioavailability : The modifications improve absorption and distribution within biological systems.

Clinical Applications

- Muscle Wasting Disorders : Clinical trials have explored the efficacy of anabolic steroids like 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate in patients suffering from cachexia or muscle wasting due to chronic illnesses.

- Hormonal Replacement Therapy : Its role as a testosterone derivative makes it relevant in studies focusing on testosterone replacement therapy for hypogonadism.

Comparative Studies

Research comparing 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate with other anabolic steroids has shown distinct advantages:

| Compound | Anabolic Activity | Androgenic Activity | Unique Features |

|---|---|---|---|

| 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate | High | Moderate | Enhanced lipid solubility |

| Testosterone Enanthate | High | High | Standard reference for comparison |

| Nandrolone Decanoate | Moderate | Low | Lower androgenic side effects |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 17β-Hydroxyandrost-4-en-3-one decanoylglycolate in synthetic mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for purity assessment and structural elucidation. For instance, reversed-phase HPLC using a C18 column with gradient elution (e.g., acetonitrile/water) can resolve degradation products, while electrospray ionization (ESI)-MS confirms molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) should supplement MS to verify stereochemistry and esterification sites.

Q. How can researchers assess the hydrolytic stability of the decanoylglycolate ester group under physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4 and 37°C) over 24–72 hours. Sampling intervals analyzed via LC-MS can quantify free 17β-hydroxyandrost-4-en-3-one release. Comparative studies with modified ester groups (e.g., shorter acyl chains) may identify structure-stability relationships .

Q. What synthetic strategies are viable for introducing the decanoylglycolate moiety to the androstane backbone?

- Methodological Answer : Glycolic acid esterification via Steglich esterification (using dicyclohexylcarbodiimide/DMAP) is a common approach. Prior protection of hydroxyl groups on the steroid core (e.g., using tert-butyldimethylsilyl chloride) prevents side reactions. Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted decanoyl glycolic acid .

Advanced Research Questions

Q. How to design experiments to evaluate androgen receptor (AR) binding affinity and selectivity compared to endogenous ligands?

- Methodological Answer : Radioligand displacement assays using AR-positive cell lines (e.g., LNCaP) and ³H-labeled dihydrotestosterone (DHT) as a competitor. Measure IC₅₀ values and compare with DHT and boldenone (17β-hydroxyandrosta-1,4-dien-3-one, a known AR agonist) . Co-crystallization studies or molecular docking simulations (using AR-LBD structures) can further elucidate binding interactions.

Q. What pharmacokinetic parameters should be prioritized in rodent models to assess bioavailability and tissue distribution?

- Methodological Answer : Conduct intravenous and oral dosing in Sprague-Dawley rats, with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours. LC-MS/MS quantifies parent compound and metabolites. Key parameters include Cₘₐₓ, Tₘₐₓ, AUC, and tissue-to-plasma ratios (e.g., liver, prostate). Bile-duct cannulation studies may identify enterohepatic recirculation .

Q. How to address discrepancies in reported biological activity across in vitro and in vivo models?

- Methodological Answer : Re-evaluate compound purity (via HPLC/NMR) and dissolution protocols (e.g., use of cyclodextrin carriers for hydrophobic steroids). Cross-validate assays: compare AR transactivation (luciferase reporter assays) with tissue-specific responses (e.g., prostate weight in castrated rodents). Consider species-specific metabolism using liver microsomes .

Q. What metabolomic approaches identify phase I/II metabolic pathways for this compound?

- Methodological Answer : Incubate the compound with human hepatocytes or liver microsomes (CYP3A4/5 isoforms). Use high-resolution MS (HRMS) with data-dependent acquisition (DDA) to detect hydroxylated, glucuronidated, or sulfated metabolites. Stable isotope labeling (e.g., ¹³C-glycolate) can track ester cleavage .

Data Contradiction Analysis

Q. How to resolve conflicting data on tissue-specific bioactivation of the decanoylglycolate prodrug?

- Methodological Answer : Tissue homogenates (e.g., prostate vs. liver) incubated with the compound can localize esterase activity. Zymography or selective esterase inhibitors (e.g., bis-p-nitrophenyl phosphate for carboxylesterases) clarify enzymatic contributions. Correlate findings with in vivo metabolite profiles from microdialysis probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.